N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1797708-20-3
VCID: VC4191295
InChI: InChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19)
SMILES: C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.35

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

CAS No.: 1797708-20-3

Cat. No.: VC4191295

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.35

* For research use only. Not for human or veterinary use.

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide - 1797708-20-3

Specification

CAS No. 1797708-20-3
Molecular Formula C15H13N3O2S
Molecular Weight 299.35
IUPAC Name N-(4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide
Standard InChI InChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19)
Standard InChI Key PWBMCSNAGGNDBZ-UHFFFAOYSA-N
SMILES C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3

Introduction

Synthesis

The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide would likely involve a multi-step process. This could include the formation of the benzamide core, followed by the introduction of the thiazole and pyridine moieties. Common methods might involve amide coupling reactions and etherification reactions.

  • Starting Materials: 3-Hydroxybenzoic acid, 4,5-dihydrothiazol-2-amine, and pyridin-2-ol.

  • Synthetic Steps:

    • Activation of the carboxylic acid group of 3-hydroxybenzoic acid.

    • Coupling with 4,5-dihydrothiazol-2-amine to form the benzamide.

    • Etherification with pyridin-2-ol to introduce the pyridin-2-yloxy group.

Biological Activities

While specific biological activity data for N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, thiazole derivatives are known for their antimicrobial properties, and pyridine derivatives can exhibit anti-inflammatory effects.

Potential ActivityDescription
Antimicrobial ActivityThiazole ring may contribute to antimicrobial effects.
Anti-inflammatory ActivityPyridine ring could be involved in anti-inflammatory responses.

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